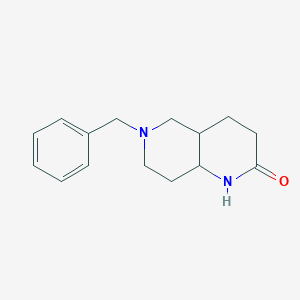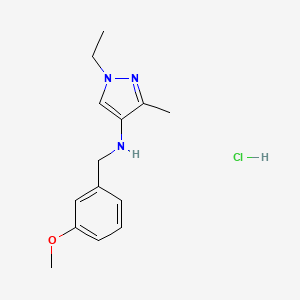
1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the ethyl, methoxybenzyl, and methyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of the pyrazole ring through cyclization reactions.
Step 2: Introduction of the ethyl group via alkylation reactions.
Step 3: Addition of the methoxybenzyl group through nucleophilic substitution.
Step 4: Methylation of the pyrazole ring to obtain the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反応の分析
1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole positions, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of 1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine: Similar in structure but with a piperidine ring instead of a pyrazole ring.
1-ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: Differing in the position of the methyl group on the pyrazole ring.
特性
CAS番号 |
1856041-65-0 |
|---|---|
分子式 |
C14H20ClN3O |
分子量 |
281.78 g/mol |
IUPAC名 |
1-ethyl-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-4-17-10-14(11(2)16-17)15-9-12-6-5-7-13(8-12)18-3;/h5-8,10,15H,4,9H2,1-3H3;1H |
InChIキー |
QBMVDRUCGGLEJB-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


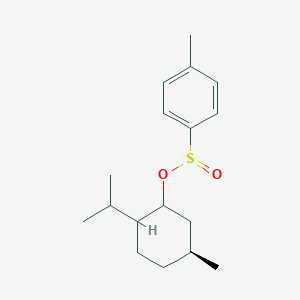
![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
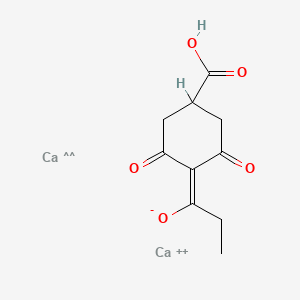
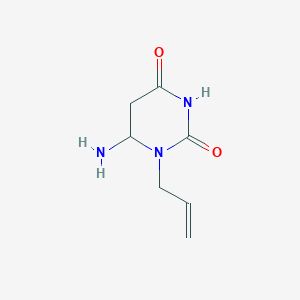
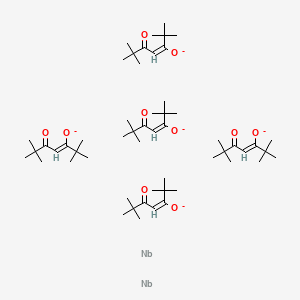
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)

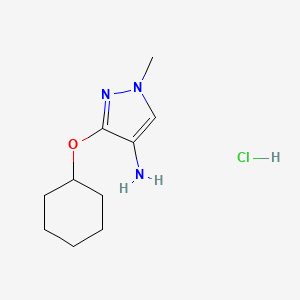
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
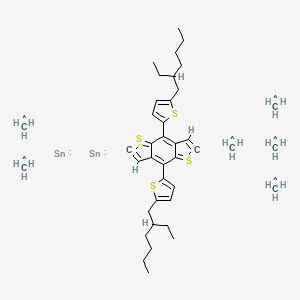
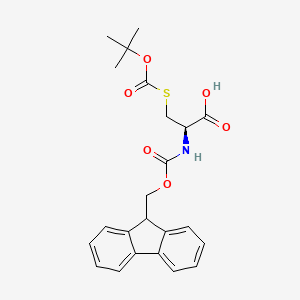
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)
